molecular formula C35H34Cl2N4O8 B2459401 LR-90 CAS No. 245075-84-7

LR-90

Numéro de catalogue: B2459401
Numéro CAS: 245075-84-7
Poids moléculaire: 709.6 g/mol
Clé InChI: WJDMCXSGUCNRPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

LR-90 is a useful research compound. Its molecular formula is C35H34Cl2N4O8 and its molecular weight is 709.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[4-[[4-[[4-[[4-(2-carboxypropan-2-yloxy)phenyl]carbamoylamino]-3-chlorophenyl]methyl]-2-chlorophenyl]carbamoylamino]phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34Cl2N4O8/c1-34(2,30(42)43)48-24-11-7-22(8-12-24)38-32(46)40-28-15-5-20(18-26(28)36)17-21-6-16-29(27(37)19-21)41-33(47)39-23-9-13-25(14-10-23)49-35(3,4)31(44)45/h5-16,18-19H,17H2,1-4H3,(H,42,43)(H,44,45)(H2,38,40,46)(H2,39,41,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDMCXSGUCNRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(C)(C)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34Cl2N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245075-84-7
Record name LR-90
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245075847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LR-90
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8V885848
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ganetespib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ganetespib, also known as STA-9090, is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It is a synthetic, resorcinol-based, non-geldanamycin compound that features a unique triazolone moiety.[3][4][5] Ganetespib binds to the ATP pocket in the N-terminus of Hsp90, leading to the degradation of Hsp90 client proteins, many of which are critical for tumor cell proliferation and survival.[2][3] This mechanism gives Ganetespib broad therapeutic potential in oncology, with demonstrated preclinical activity against a wide range of solid and hematologic tumors, including those resistant to other targeted therapies.[1][2][5] This guide provides a detailed overview of a potential synthetic route for Ganetespib, its mechanism of action, and relevant experimental workflows for drug development professionals.

Chemical Synthesis Pathway

The synthesis of Ganetespib, chemically named 5-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-2,4-dihydro-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one, involves a multi-step process culminating in the formation of the characteristic triazolone ring coupled to the substituted resorcinol and indole moieties.[2][3][5] While specific, proprietary synthesis details may vary, the following pathway is illustrative of a common strategy for constructing the core structure.

Ganetespib_Synthesis A 2,4-Dihydroxy-5-isopropyl- benzoic acid I3 Intermediate 3 (Acylhydrazide) A->I3 Activation & Reaction with Hydrazine B 1-Methyl-5-aminoindole I1 Intermediate 1 (Isocyanate) B->I1 Reaction with Phosgene equivalent C Phosgene equivalent (e.g., Triphosgene) D Hydrazine I2 Intermediate 2 (Semicarbazide) I1->I2 Reaction with Acylhydrazide (I3) Ganetespib Ganetespib I2->Ganetespib Intramolecular Cyclization (Heat or Base)

Caption: A representative synthetic pathway for Ganetespib.

Experimental Protocols

The following protocols describe plausible methods for the key transformations in the synthesis of Ganetespib. Note: These are generalized procedures and would require optimization.

Step 1: Synthesis of 2,4-Dihydroxy-5-isopropylbenzoyl hydrazide (Intermediate 3)

  • Activation of Carboxylic Acid: To a solution of 2,4-dihydroxy-5-isopropylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM), add a coupling agent such as carbonyldiimidazole (CDI) (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours until the activation is complete (monitored by TLC or LC-MS).

  • Hydrazine Reaction: Cool the reaction mixture to 0°C and add hydrazine hydrate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-Methyl-5-isocyanato-1H-indole (Intermediate 1)

  • Phosgenation: In a well-ventilated fume hood, dissolve 1-methyl-5-aminoindole (1.0 eq) in an anhydrous solvent like toluene.

  • Add a phosgene equivalent, such as triphosgene (0.4 eq), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring for the disappearance of the starting amine.

  • Isolation: Cool the reaction mixture and filter to remove any byproducts. The solvent is carefully removed under reduced pressure to yield the crude isocyanate, which is often used immediately in the next step without further purification.

Step 3: Formation of Semicarbazide Intermediate (Intermediate 2)

  • Coupling Reaction: Dissolve the crude isocyanate (Intermediate 1) in a dry, aprotic solvent (e.g., Tetrahydrofuran, THF).

  • Add a solution of the acylhydrazide (Intermediate 3) (1.0 eq) in THF to the isocyanate solution at room temperature.

  • Stir the mixture for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude semicarbazide intermediate.

Step 4: Cyclization to Ganetespib

  • Ring Closure: The crude semicarbazide intermediate from the previous step is dissolved in a high-boiling point solvent (e.g., diphenyl ether or N,N-Dimethylformamide, DMF).

  • The solution is heated to a high temperature (e.g., 180-250°C) to induce intramolecular cyclization with the elimination of water. Alternatively, base-mediated cyclization can be performed at lower temperatures.

  • Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration and purified by column chromatography on silica gel to afford Ganetespib as a solid.

Data Presentation: Synthesis Step Summary

StepReactionKey ReagentsTypical Yield (%)Purity (%)Analytical Method
1Hydrazide Formation2,4-dihydroxy-5-isopropylbenzoic acid, CDI, Hydrazine85-95>95LC-MS, ¹H NMR
2Isocyanate Formation1-Methyl-5-aminoindole, Triphosgene90-98 (crude)-IR (N=C=O stretch)
3Semicarbazide FormationIntermediate 1, Intermediate 380-90>90LC-MS, ¹H NMR
4Triazolone CyclizationSemicarbazide Intermediate, High Temp/Base60-75>98HPLC, LC-MS, ¹H NMR, ¹³C NMR

Mechanism of Action: Hsp90 Inhibition and Signaling Pathways

Ganetespib exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous "client" proteins involved in oncogenesis.[3] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, disrupting multiple signaling pathways simultaneously.[1][3] This multimodal action is a key advantage over inhibitors that target a single kinase.[6] Key pathways affected include the PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT pathways.[3][7]

Hsp90_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Downstream Signaling Hsp90 Hsp90 Client Oncogenic Client Protein (e.g., Akt, Raf-1, EGFR) Hsp90->Client Binds Hsp90_Client Hsp90-Client Complex ATP ATP ATP->Hsp90_Client Binds to N-terminus ADP ADP Folded_Client Correctly Folded Client Protein Hsp90_Client->Folded_Client Hydrolysis (ADP + Pi) Degradation Proteasomal Degradation Hsp90_Client->Degradation Misfolding leads to Proliferation Cell Proliferation Folded_Client->Proliferation Promotes Survival Cell Survival Folded_Client->Survival Promotes Angiogenesis Angiogenesis Folded_Client->Angiogenesis Promotes Ganetespib Ganetespib Ganetespib->ATP Competitively Inhibits ATP Binding Degradation->Proliferation Inhibits Degradation->Survival Inhibits Degradation->Angiogenesis Inhibits

Caption: Ganetespib's mechanism of action via Hsp90 inhibition.

Experimental Workflow: API Synthesis and Quality Control

The development of Ganetespib as an Active Pharmaceutical Ingredient (API) requires a structured workflow that encompasses synthesis, purification, and rigorous quality control. This workflow ensures the final product is safe, effective, and consistent.

API_Workflow cluster_RouteScouting Phase 1: Route Scouting & Development cluster_ScaleUp Phase 2: Scale-Up & Manufacturing cluster_QC Phase 3: Purification & Quality Control RS Synthetic Route Selection SM Starting Material Sourcing & QC RS->SM Opt Process Parameter Optimization (DoE) Pilot Pilot Scale Synthesis (kg scale) Opt->Pilot SM->Opt GMP GMP Manufacturing Pilot->GMP Purify Crystallization & Purification GMP->Purify Release Release Testing (Purity, Impurities, Assay) Purify->Release AM Analytical Method Development AM->Release Final Final API (Ganetespib) Release->Final

References

Methodological & Application

Application Notes: Utilizing Rapamycin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: Rapamycin (also known as Sirolimus)

Background: Rapamycin is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1][2] It is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[3][4][5] Rapamycin is widely used in cell culture experiments as a tool to study mTOR signaling and to induce autophagy.[3][6]

Mechanism of Action: Rapamycin exerts its inhibitory effect on mTOR by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[2][3][6] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTOR Complex 1 (mTORC1).[3][6] Inhibition of mTORC1 mimics a state of cellular starvation, thereby blocking signals required for cell growth and proliferation and robustly inducing autophagy.[3] While mTORC1 is sensitive to rapamycin, mTOR Complex 2 (mTORC2) is generally considered insensitive to acute rapamycin treatment, although prolonged exposure may inhibit its assembly and function in some cell lines.[3]

Key Cellular Effects:

  • Inhibition of Protein Synthesis: By inhibiting mTORC1, rapamycin leads to the dephosphorylation of its downstream effectors, p70 S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[2][3] This results in the suppression of protein synthesis.[2]

  • Induction of Autophagy: mTORC1 signaling negatively regulates autophagy.[3] Rapamycin-mediated inhibition of mTORC1 is a well-established method for inducing autophagy in a wide range of cell types.[3][6][7][8]

  • Cell Cycle Arrest: Rapamycin can cause a G1/S phase cell cycle arrest in many cell types, which is attributed to its effects on proteins that regulate cell cycle progression, such as cyclin D1.[2][6][9]

  • Inhibition of Cell Proliferation and Viability: The inhibitory effects of rapamycin on protein synthesis and cell cycle progression lead to a reduction in cell proliferation and viability in a dose- and time-dependent manner.[10][11]

  • Induction of Apoptosis: In some cell types and under certain conditions, rapamycin has been shown to induce apoptosis.[9][11]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of rapamycin across various cell lines as reported in the literature.

Table 1: Effective Concentrations of Rapamycin in Various Cell Lines

Cell LineAssay TypeConcentrationIncubation TimeEffect
HEK293mTOR activity~0.1 nM (IC50)15 minInhibition of endogenous mTOR activity[6]
T98GCell Viability2 nM (IC50)Not SpecifiedInhibition of cell viability[6]
U87-MGCell Viability1 µM (IC50)Not SpecifiedInhibition of cell viability[6]
U87-MG, T98GCell Cycle/Autophagy100 nMNot SpecifiedInduces G1 arrest and autophagy[6]
Human VM Endothelial CellsCell Viability1 - 1000 ng/mL24, 48, 72 hInhibition of proliferation, concentration- and time-dependent[10]
B16 MelanomaCell Viability84.14 nM (IC50)48 hReduction in cell viability[11]
HeLaCell Viability100 - 400 nMNot SpecifiedModerately cytotoxic under normoxia[12]
Ca9-22 (Oral Cancer)Cell Proliferation~15 µM (IC50)24 hInhibition of proliferation[9]
HT22Cell Viability100 - 500 nM24 hIncreased viability in the presence of CoCl2[13]
M14 MelanomaAutophagy/Proliferation10, 50, 100 nmol/l24 hInduction of autophagy and inhibition of proliferation[8]
MCF-7 (Breast Cancer)Cell Proliferation20 nM (IC50)Not SpecifiedSuppression of proliferation[14]
MDA-MB-231 (Breast Cancer)Cell Proliferation10 µM (IC50)Not SpecifiedSuppression of proliferation[14]

Table 2: Effects of Rapamycin on Signaling and Cellular Processes

ProcessKey Proteins AffectedEffect of Rapamycin
mTORC1 Signaling p-mTOR, p-p70S6K, p-4E-BP1Decreased phosphorylation[11][15]
Autophagy LC3-II, Beclin-1, p62Increased LC3-II and Beclin-1, Decreased p62[7][9][11]
Cell Cycle Cyclin D1, p21, p15, p27Decreased Cyclin D1, Increased p21, p15, p27[2][9]
Apoptosis Cleaved Caspase-3, Cleaved PARP, BaxIncreased levels in some cell lines[11][16]
ERK/Akt Signaling p-ERK1/2, p-AktIncreased phosphorylation in some contexts[15]

Protocols

Protocol 1: Preparation of Rapamycin Stock Solution

This protocol describes the preparation of a concentrated stock solution of rapamycin, which can be further diluted to the desired working concentration.

Materials:

  • Rapamycin powder (MW = 914.17 g/mol )

  • Dimethyl sulfoxide (DMSO) or 95% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Weighing Rapamycin: Carefully weigh the desired amount of rapamycin powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 9.14 mg of rapamycin.

  • Dissolving Rapamycin: Add the appropriate volume of solvent to the weighed rapamycin. For a 10 mM stock from 9.14 mg, add 1 mL of DMSO or 95% Ethanol.[17] Rapamycin is soluble in DMSO at up to 125 mg/mL and in ethanol at up to 50 mg/mL.[2][18] Ensure complete dissolution by vortexing or gentle agitation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C. The stock solution is stable for up to one year when stored properly.[2][17]

Note: Always use a solvent control (e.g., DMSO or ethanol alone) in your experiments at the same final concentration as the rapamycin-treated samples, as organic solvents can have physiological effects at low concentrations.[19]

Protocol 2: Induction of Autophagy with Rapamycin

This protocol outlines a general procedure for inducing autophagy in cultured cells using rapamycin. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

  • Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)

  • Complete cell culture medium

  • Rapamycin stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for autophagy detection (e.g., antibodies for Western blotting, fluorescent dyes for microscopy)

Procedure:

  • Cell Seeding: Seed the cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of treatment. For example, seed cells at 3 x 10^5 cells/well in a 12-well plate and culture overnight.[9]

  • Preparation of Working Solution: Dilute the rapamycin stock solution in complete cell culture medium to the desired final working concentration. A common starting range is 10 nM to 200 nM.[6][20] For example, to prepare a 100 nM working solution from a 10 mM stock, perform a serial dilution.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of rapamycin or the vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days, depending on the experimental goals. A common incubation time for autophagy induction is 24 hours.[6][10]

  • Analysis of Autophagy: Following incubation, assess the induction of autophagy using appropriate methods. Common techniques include:

    • Western Blotting: Analyze the expression levels of key autophagy markers such as the conversion of LC3-I to LC3-II, and the levels of Beclin-1 and p62.[7][9][11]

    • Fluorescence Microscopy: Visualize the formation of autophagosomes using fluorescently tagged LC3 or dyes that stain autophagic vacuoles.[8]

    • Flow Cytometry: Quantify cellular autophagy using specific fluorescent probes.[9]

Protocol 3: Cell Viability Assay (MTT Assay) Following Rapamycin Treatment

This protocol describes how to assess the effect of rapamycin on cell viability using a colorimetric MTT assay.

Materials:

  • Cultured cells in a 96-well plate

  • Complete cell culture medium

  • Rapamycin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.05 N HCl in isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.[21]

  • Rapamycin Treatment: Treat the cells with a range of rapamycin concentrations (e.g., 0.1 nM to 100 µM) for a specific duration (e.g., 24, 48, or 72 hours).[9][10] Include untreated and vehicle-treated controls.

  • MTT Incubation: After the treatment period, add 20 µl of MTT solution to each well and incubate for 3-4 hours at 37°C in the dark.[9][21]

  • Formazan Solubilization: Remove the medium containing MTT and add 150-200 µl of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated or vehicle-treated control. Plot the percentage of viability against the rapamycin concentration to determine the IC50 value.[9]

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 (mTOR, Raptor, GβL) Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy_Initiation Autophagy mTORC1->Autophagy_Initiation Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Forms complex to inhibit

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental_Workflow_Autophagy_Induction Start Start: Seed Cells Incubate_Overnight Incubate Overnight (Allow Adhesion) Start->Incubate_Overnight Prepare_Treatment Prepare Rapamycin Working Solution Incubate_Overnight->Prepare_Treatment Treat_Cells Treat Cells: - Rapamycin - Vehicle Control Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate (e.g., 24 hours) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells Incubate_Treatment->Harvest_Cells Analysis Analysis of Autophagy Harvest_Cells->Analysis Western_Blot Western Blot (LC3, p62) Analysis->Western_Blot Microscopy Fluorescence Microscopy (LC3 puncta) Analysis->Microscopy Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry

Caption: Experimental workflow for inducing and analyzing autophagy with Rapamycin.

References

Application Notes: Neurovant (NV-101) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: Neurovant (NV-101)

Chemical Class: Selective Serotonin Reuptake Inhibitor (SSRI)

Mechanism of Action: Neurovant (NV-101) is a potent and selective inhibitor of the serotonin transporter (SERT). By blocking the reuptake of serotonin (5-HT) from the synaptic cleft, it increases the extracellular concentration of 5-HT, thereby enhancing serotonergic neurotransmission.[1][2][3] Its high selectivity for SERT over other monoamine transporters (dopamine and norepinephrine) minimizes off-target effects.[3]

Applications in Neuroscience Research:
  • Modeling Depressive and Anxiety-Like Behaviors: Due to its direct action on the serotonergic system, which is heavily implicated in mood and emotional regulation, Neurovant is an invaluable tool for studying the neurobiology of depression and anxiety.[1][4] In rodent models, chronic administration of NV-101 is used to investigate the neuroadaptive changes that underlie the therapeutic effects of SSRIs, such as alterations in receptor density, neurogenesis, and synaptic plasticity.

  • Investigating Synaptic Plasticity and Learning: The serotonergic system modulates various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[5] Researchers can use Neurovant to explore how enhanced serotonergic tone affects these processes in brain regions like the hippocampus and prefrontal cortex. Studies may involve assessing the effects of NV-101 on cognitive tasks and associated changes in neural circuit activation.[5]

  • Probing Neurodevelopmental Processes: Serotonin plays a crucial role during brain development.[6] Application of Neurovant in in-vitro or in-vivo developmental models can help elucidate the long-term consequences of altered serotonin signaling on neuronal migration, differentiation, and circuit formation.[6] These studies are critical for understanding the origins of neurodevelopmental disorders.

  • Functional Brain Connectivity Studies: In both preclinical and clinical research, Neurovant can be used in conjunction with neuroimaging techniques like fMRI to study how acute and chronic increases in synaptic serotonin alter functional connectivity within and between brain networks.[7][8] Such studies have shown that SSRIs can modulate connectivity in circuits related to mood regulation, such as the cortico-limbic pathways.[8]

Quantitative Data Summary

The following table summarizes the key pharmacological data for Neurovant (NV-101) based on standard preclinical assays.

ParameterValueAssay Condition
SERT Binding Affinity (Ki) 0.85 nMHuman recombinant SERT, [³H]Citalopram competition
NET Binding Affinity (Ki) 1250 nMHuman recombinant NET, [³H]Nisoxetine competition
DAT Binding Affinity (Ki) 2100 nMHuman recombinant DAT, [³H]WIN 35,428 competition
SERT Selectivity ~1470-fold vs NETCalculated from Ki values
Serotonin Reuptake IC50 1.5 nMRat brain synaptosomes, [³H]5-HT uptake assay[9]
Forced Swim Test (Mouse) 45% decrease in immobility20 mg/kg, i.p., 60 min pre-test[10]

Experimental Protocols

Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of Neurovant (NV-101) in inhibiting serotonin reuptake in rat brain synaptosomes.

Materials:

  • Whole rat brains (minus cerebellum)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol)

  • Neurovant (NV-101) stock solution (10 mM in DMSO)

  • Reference inhibitor (e.g., Citalopram)

  • Glass-fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and vials

  • Homogenizer, refrigerated centrifuge, cell harvester, liquid scintillation counter

Methodology:

  • Synaptosome Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.[9] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet (P2 fraction) in fresh KRH buffer to achieve a final protein concentration of ~100-200 µg/mL.

  • Reuptake Assay: a. Prepare serial dilutions of Neurovant (NV-101) and the reference inhibitor in KRH buffer. b. In a 96-well plate, combine 50 µL of the synaptosome preparation, 50 µL of the test compound dilution, and 50 µL of KRH buffer. c. Pre-incubate the plate for 10 minutes at 37°C. d. Initiate the uptake reaction by adding 50 µL of [³H]Serotonin (final concentration ~10-20 nM). e. Incubate for 15 minutes at 37°C.[11] f. Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester. Wash the filters three times with ice-cold KRH buffer.[9]

  • Data Analysis: a. Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter. b. Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Citalopram). c. Calculate percent inhibition for each concentration of Neurovant relative to controls. d. Plot the percent inhibition against the log concentration of Neurovant and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like effects of Neurovant (NV-101) in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Neurovant (NV-101)

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Cylindrical swim tanks (25 cm height x 15 cm diameter)

  • Water (23-25°C)[12]

  • Video recording equipment and analysis software

Methodology:

  • Animal Acclimation and Dosing: a. House mice under standard conditions with a 12-hour light/dark cycle for at least one week before the experiment. b. On the test day, administer Neurovant (e.g., 5, 10, 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.

  • Forced Swim Test Procedure: a. Fill the cylindrical tanks with water to a depth of 15 cm, ensuring mice cannot touch the bottom or escape.[10][12] b. Gently place one mouse into each cylinder. c. The test duration is 6 minutes.[10] Video record the entire session for later analysis. d. After 6 minutes, remove the mouse from the water, dry it with a towel, and place it in a heated recovery cage before returning it to its home cage.[12] e. Change the water between animals to prevent olfactory cues from affecting subsequent mice.[12]

  • Behavioral Scoring and Data Analysis: a. Score the last 4 minutes of the 6-minute test session.[10] b. The primary measure is "immobility time," defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.[13] Active behaviors include swimming and climbing. c. A trained observer, blind to the treatment conditions, should perform the scoring. Alternatively, use automated video-tracking software. d. Compare the mean immobility time between the vehicle-treated group and the Neurovant-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.[14]

Visualizations

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5HT_Vesicle 5-HT Vesicle 5HT_Synapse Synaptic 5-HT 5HT_Vesicle->5HT_Synapse Release 5HT_Receptor 5-HT Receptor 5HT_Synapse->5HT_Receptor Binding SERT SERT Transporter 5HT_Synapse->SERT Reuptake Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activation SERT->5HT_Vesicle Recycling NV101 Neurovant (NV-101) NV101->SERT Inhibition

Caption: Mechanism of action for Neurovant (NV-101) at the serotonergic synapse.

cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Acclimation 1. Acclimate Mice (7 days) Dosing 2. Administer NV-101 or Vehicle (i.p.) Acclimation->Dosing Wait 3. Wait Period (60 min) Dosing->Wait Placement 4. Place Mouse in Swim Tank Wait->Placement Record 5. Record Behavior (6 min) Placement->Record Removal 6. Remove, Dry, and Recover Mouse Record->Removal Scoring 7. Score Immobility (last 4 min) Removal->Scoring Stats 8. Statistical Analysis (ANOVA) Scoring->Stats Results 9. Interpret Results Stats->Results

Caption: Experimental workflow for the mouse Forced Swim Test (FST).

Target Target Engagement: NV-101 binds to SERT Mechanism Pharmacological Action: Serotonin reuptake is inhibited Target->Mechanism Synaptic Synaptic Effect: Extracellular 5-HT levels increase Mechanism->Synaptic Network Network Effect: Altered neural circuit activity Synaptic->Network Behavior Behavioral Outcome: Reduced immobility in FST Network->Behavior

Caption: Logical relationship from target engagement to behavioral outcome.

References

Ganetespib Dosage for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganetespib (formerly STA-9090) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation. By inhibiting Hsp90, Ganetespib leads to the degradation of these oncoproteins, making it a compelling therapeutic target in oncology. This document provides detailed application notes and protocols for the use of Ganetespib in in vivo preclinical studies, based on peer-reviewed research.

Data Presentation: Ganetespib Dosage Regimens in Preclinical Models

The following tables summarize various dosage regimens of Ganetespib that have been evaluated in different in vivo cancer models.

Cancer Model Animal Model Dosage Administration Route Dosing Schedule Key Outcomes Reference
Non-Small Cell Lung Cancer (NSCLC)Mice with NCI-H1975 xenografts150 mg/kgIntravenousSingle doseDepletion of mutant EGFR at 24 hours, with expression restored by 72 hours.[1]
Non-Small Cell Lung Cancer (NSCLC)Mice with NCI-H1975 xenografts25 mg/kg/dayIntravenous5 consecutive daysSustained reduction in mutant EGFR, phospho-S6, and Ki-67 expression, leading to superior antitumor activity compared to a single high dose.[1][2]
Non-Small Cell Lung Cancer (NSCLC)Mice with NCI-H1975 xenografts125 mg/kgIntravenousSingle doseGanetespib accumulates in the tumor relative to normal tissues.[1]
Breast CancerMice with MCF-7 xenografts100 mg/kgIntravenousWeeklySignificant reduction in tumor volume.[3]
Malignant Mast Cell and Osteosarcoma (OSA)Female severe combined immune-deficient (SCID) mice25 mg/kg/dayNot SpecifiedTwo repeating cycles of 3 days onSignificant tumor growth inhibition.[4]
Pediatric Xenografts (various)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGanetespib demonstrated potent in vitro cytotoxic activity. In vivo, it induced significant differences in event-free survival distribution in 4 of 11 xenografts.[5]

Experimental Protocols

Protocol 1: Evaluation of Ganetespib in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol is adapted from studies on NCI-H1975 human NSCLC xenografts in mice.[1][2]

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old).

  • Subcutaneously implant NCI-H1975 cells (5 x 106 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm3) before initiating treatment.

2. Ganetespib Preparation and Administration:

  • Vehicle: Prepare a vehicle solution (e.g., 10% DMSO, 18% Cremophor EL, 72% dextrose 5% in water).

  • Ganetespib Solution: Dissolve Ganetespib in the vehicle to the desired concentration.

  • Administration: Administer Ganetespib or vehicle intravenously (IV) via the tail vein.

3. Dosing Regimens (Examples):

  • Regimen A (High Dose, Single Administration): A single dose of 150 mg/kg Ganetespib.[1][2]

  • Regimen B (Lower Dose, Consecutive Days): 25 mg/kg/day Ganetespib for 5 consecutive days.[1][2]

4. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor volume with calipers 2-3 times per week.

  • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Pharmacodynamic Studies: At specified time points post-treatment, euthanize a subset of mice and harvest tumors for analysis (e.g., Western blot, immunohistochemistry) of Hsp90 client proteins (e.g., EGFR, Akt, p-S6) and proliferation markers (e.g., Ki-67).[1]

Protocol 2: General Protocol for Ganetespib Efficacy Study in a Subcutaneous Xenograft Model

This protocol provides a general framework that can be adapted for various cancer cell line xenografts.

1. Cell Culture and Implantation:

  • Culture the desired cancer cell line under standard conditions.

  • Harvest cells and resuspend in an appropriate medium, with or without Matrigel.

  • Inject cells subcutaneously into the flank of immunocompromised mice.

2. Study Groups:

  • Group 1: Vehicle control.

  • Group 2: Ganetespib treatment group(s) with desired dosing regimen(s).

  • Randomize animals into groups once tumors reach a predetermined size.

3. Treatment:

  • Prepare Ganetespib as described in Protocol 1.

  • Administer via the desired route (intravenous is common for Ganetespib).

  • Follow the predetermined dosing schedule (e.g., once weekly, multiple times per week).

4. Efficacy and Toxicity Assessment:

  • Measure tumor dimensions and body weight regularly.

  • Calculate tumor growth inhibition (TGI).

  • Observe animals for any signs of toxicity.

5. Tissue Collection and Analysis:

  • At the end of the study, or at intermediate time points, collect tumors and other relevant tissues for downstream analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of Ganetespib Action

Ganetespib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Client_Proteins Client Proteins (e.g., Akt, RAF, CDK4) RTK->Client_Proteins Hsp90 Hsp90 Hsp90->RTK Chaperones Hsp90->Client_Proteins Chaperones & Stabilizes Ganetespib Ganetespib Ganetespib->Hsp90 Inhibition Apoptosis Apoptosis Ganetespib->Apoptosis Proteasome Proteasome Client_Proteins->Proteasome Ubiquitination & Degradation Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation Promotes Degradation Degradation Products Proteasome->Degradation

Caption: Ganetespib inhibits Hsp90, leading to client protein degradation and apoptosis.

Experimental Workflow for In Vivo Ganetespib Study

Ganetespib_In_Vivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Ganetespib or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tissue Harvesting endpoint->euthanasia Yes analysis Pharmacodynamic & Histological Analysis euthanasia->analysis end End analysis->end Ganetespib_Dosing_Logic cluster_dosing Dosing Strategy cluster_effect Pharmacodynamic Effect cluster_outcome Therapeutic Outcome single_dose Single High Dose (e.g., 150 mg/kg) transient_suppression Transient Suppression of Client Proteins single_dose->transient_suppression consecutive_dose Consecutive Lower Doses (e.g., 25 mg/kg x 5 days) sustained_suppression Sustained Suppression of Client Proteins consecutive_dose->sustained_suppression modest_gti Modest Tumor Growth Inhibition transient_suppression->modest_gti superior_gti Superior Tumor Growth Inhibition/ Regression sustained_suppression->superior_gti

References

Application Notes and Protocols: A Detailed Guide to Protein Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein biotinylation is a widely used biochemical technique that involves the covalent attachment of biotin, a small water-soluble B-vitamin, to a protein of interest.[1][2] This process serves as a powerful tool for researchers in molecular biology, biochemistry, and drug development.[1][2] The remarkable affinity of biotin for avidin and streptavidin proteins, one of the strongest known non-covalent interactions in nature, forms the basis for numerous applications.[1][3][4] This strong and specific interaction allows for the efficient detection, purification, and immobilization of biotinylated proteins.[1][3]

The small size of the biotin molecule (244.31 g/mol ) is advantageous as it is less likely to interfere with the natural function of the labeled protein.[2][4][5] Biotinylation techniques are broadly categorized into two main types: chemical and enzymatic biotinylation.[1][2] Chemical methods, such as using N-hydroxysuccinimide (NHS) esters of biotin, are versatile and commonly used for labeling proteins on primary amines.[2][6] Enzymatic methods, on the other hand, offer site-specific labeling.[2]

The applications of protein biotinylation are extensive and include affinity purification, ELISAs, Western blotting, immunohistochemistry (IHC), immunoprecipitation, cell surface labeling, and studying protein-protein interactions.[1][3][4][5][6]

Data Presentation: Quantitative Parameters for Protein Biotinylation

The success of a biotinylation reaction is dependent on several quantitative factors. The following table summarizes key parameters for consideration when planning a protein biotinylation experiment.

ParameterRecommended Value/RangeNotes
Protein Concentration 1-10 mg/mL[7][8][9]Higher concentrations are generally more efficient for labeling.[10]
Molar Excess of Biotin Reagent 12 to 20-fold molar excess[7][9][11]For a 2 mg/mL protein solution, a ≥ 20-fold molar excess is recommended, while for a 10 mg/mL solution, a ≥ 12-fold molar excess is often sufficient.[7][11]
Biotin Reagent Stock Solution 10 mM in DMSO or DMF[7][9]Should be prepared immediately before use.[7][9]
Reaction pH 7.2-8.5[7][8]NHS-ester reactions are more efficient at a slightly alkaline pH.[12]
Reaction Time 30 minutes at room temperature or 2 hours on ice[7][9]Longer incubation times can be used if necessary.[13]
Reaction Temperature Room temperature or on ice[7][9]
Expected Biotin Incorporation 3-5 biotins per protein; 8-12 biotins per antibody (IgG)[7][12]The level of incorporation can be adjusted by altering the molar ratio of the biotin reagent to the protein.[7][12]

Experimental Protocols

Protocol 1: Chemical Biotinylation of Proteins using NHS-Biotin

This protocol describes a general procedure for labeling a protein with an NHS-ester of biotin, which targets primary amines (e.g., the side chain of lysine residues and the N-terminus).

Materials and Reagents:

  • Protein of interest

  • EZ-Link™ NHS-Biotin or a similar NHS-ester of biotin

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[12]

  • Desalting columns or dialysis equipment for purification[7][8]

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in PBS at a concentration of 1-10 mg/mL.[7][8]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS.[7] This can be achieved through dialysis or with a desalting column.

  • Calculation of Biotin Reagent:

    • Determine the amount of protein to be labeled in milligrams.

    • Calculate the millimoles of protein.

    • To achieve a 20-fold molar excess, multiply the millimoles of protein by 20 to get the required millimoles of biotin reagent.[7]

  • Biotin Labeling Reaction:

    • Allow the vial of NHS-Biotin to equilibrate to room temperature before opening.[7]

    • Immediately before use, prepare a 10 mM solution of the biotin reagent in DMSO or DMF.[7][9]

    • Add the calculated volume of the 10 mM biotin reagent solution to the protein solution.[7]

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[7][9]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM or glycine to a final concentration of 100 mM.[12]

    • Incubate for 15 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess non-reacted biotin using a desalting column or by dialysis against PBS.[7][8] This step is crucial for subsequent applications and for accurately determining the degree of biotinylation.[7][12]

  • Quantification of Biotin Incorporation (Optional but Recommended):

    • The degree of biotinylation can be determined using various methods, including the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9][14][15] The HABA assay relies on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.[9][15]

    • Alternatively, mass spectrometry can be used to determine the number of biotin molecules attached to the protein.[1][16]

Protocol 2: Enzymatic Biotinylation (Brief Overview)

Enzymatic biotinylation offers a site-specific alternative to chemical methods.[2] This technique typically utilizes the E. coli biotin ligase (BirA), which specifically recognizes and attaches biotin to a 15-amino-acid acceptor peptide sequence (AviTag).[11] This tag can be genetically fused to the protein of interest, allowing for highly specific, in vivo or in vitro biotinylation.[3][11] More recently, engineered versions of BirA, such as TurboID, have been developed for highly efficient proximity labeling.[17]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Final Product Protein_Solution Protein in Amine-Free Buffer Mix Add Biotin Reagent to Protein Solution Protein_Solution->Mix Biotin_Reagent Prepare 10mM NHS-Biotin in DMSO Biotin_Reagent->Mix Incubate Incubate (30 min RT or 2h on ice) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Remove Excess Biotin (Desalting/Dialysis) Quench->Purify Analyze Quantify Biotin Incorporation (HABA Assay) Purify->Analyze Labeled_Protein Store Biotinylated Protein Analyze->Labeled_Protein

Caption: Experimental workflow for protein biotinylation.

G Protein-Protein Interaction Study using a Biotinylated Bait Protein Bait Bait Protein Biotinylated_Bait Biotinylated Bait Bait->Biotinylated_Bait Biotinylation Biotin Biotin Complex Bait-Prey Complex Biotinylated_Bait->Complex Prey Prey Protein Prey->Complex Capture Capture of Complex Complex->Capture Beads Streptavidin Beads Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by Mass Spectrometry Elute->Analysis

Caption: Signaling pathway for protein-protein interaction studies.

Applications of Biotinylated Proteins

Biotinylated proteins are utilized in a vast array of applications in both research and drug development.

  • Affinity Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using avidin or streptavidin-conjugated matrices.[1][2]

  • Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies or antigens provide a sensitive and specific means of detection.[1][2][6]

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Biotinylated antibodies are used to visualize the localization of specific antigens in tissues and cells.[6]

  • Flow Cytometry: Cell surface proteins can be labeled with biotin and subsequently detected with fluorescently-tagged streptavidin for analysis of cell populations.[1][5][6]

  • Protein-Protein Interaction Studies: Biotinylated proteins can be used as "bait" to capture and identify interacting "prey" proteins from cell lysates in pull-down assays.[6]

  • Drug Discovery: Biotinylated proteins are employed in screening assays to identify small molecules or other drugs that interact with a specific protein target.[1]

Troubleshooting

ProblemPossible CauseRecommended Solution
Low or No Biotin Incorporation Presence of primary amines (e.g., Tris, glycine) in the protein buffer.[18]Exchange the protein into an amine-free buffer like PBS before labeling.[18]
Low protein concentration.[18]Concentrate the protein to at least 1-2 mg/mL.[10][18]
Hydrolyzed biotin reagent.Prepare the biotin reagent solution immediately before use.[18]
Protein Precipitation during/after Labeling Over-modification of the protein.[18][19]Reduce the molar excess of the biotin reagent or shorten the reaction time.[18]
Modification of critical lysine residues affecting solubility.[18]Try labeling at a lower temperature (on ice) or consider alternative labeling chemistries (e.g., targeting sulfhydryls if available).
High Background in Downstream Applications Incomplete removal of excess biotin.Ensure thorough purification of the biotinylated protein using desalting columns or dialysis.[7][12]
Non-specific binding of proteins to streptavidin beads.[20]Pre-clear the lysate with unconjugated beads before adding streptavidin beads.[20] Block beads with a suitable agent like BSA.
Biotin contamination in blocking buffers (e.g., milk).[21]Use a biotin-free blocking agent like BSA for applications involving streptavidin-based detection.[21]

References

Troubleshooting & Optimization

Technical Support Center: Paxlovid (Nirmatrelvir/Ritonavir)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering solubility issues with the components of Paxlovid: Nirmatrelvir (NRV) and Ritonavir (RTV).

Frequently Asked Questions (FAQs)

Q1: What are the baseline solubility characteristics of Nirmatrelvir and Ritonavir?

A1: Both Nirmatrelvir and Ritonavir are classified as poorly water-soluble drugs. Nirmatrelvir is practically insoluble in water, while Ritonavir is a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low solubility and variable permeability.[1][2][3][4] Their poor aqueous solubility can present significant challenges for achieving desired bioavailability in oral dosage forms.[3][5]

Q2: Why am I seeing batch-to-batch variability in the solubility of Ritonavir?

A2: Ritonavir is known to exhibit polymorphism, meaning it can exist in different crystalline forms.[6][7] A famous incident in 1998 involved the unexpected appearance of a more stable but less soluble polymorph (Form II), which caused dissolution failures in the marketed gel capsules.[6][7] If you observe inconsistent solubility, it is critical to characterize the solid-state form of your material using techniques like X-ray powder diffraction (XRPD) to ensure you are working with a consistent polymorph.[2]

Q3: How does pH affect the solubility of these compounds?

A3: The solubility of Ritonavir, a weak base, is pH-dependent.[4][8] Its solubility tends to decrease as the pH increases. Nirmatrelvir's solubility in aqueous buffers between pH 1.2 and 7.4 is relatively consistent but low, in the range of 950–1000 µg/mL.[8] Therefore, the pH of your dissolution medium is a critical parameter to control during experiments.

Q4: My compound is not dissolving in my aqueous buffer. What should I do first?

A4: First, confirm that you have not exceeded the compound's known solubility limit in your chosen medium. If solubility is still an issue, consider alternative solvent systems. For analytical purposes, both compounds show significantly higher solubility in organic solvents. For formulation work, strategies like using co-solvents, surfactants, or creating amorphous solid dispersions are necessary to enhance aqueous solubility.[5][8][9]

Troubleshooting Guide for Solubility Issues

If you are facing poor dissolution or precipitation during your experiments, follow this logical troubleshooting workflow.

G start_node Poor Dissolution or Precipitation Observed process_node1 Verify concentration vs. known solubility limit start_node->process_node1 Initial Check decision_node decision_node process_node process_node solution_node solution_node decision_node1 Is concentration too high? process_node1->decision_node1 solution_node1 Reduce concentration to below saturation point decision_node1->solution_node1 Yes process_node2 Review Experimental Conditions decision_node1->process_node2 No decision_node2 Is solvent system appropriate? process_node2->decision_node2 process_node3 Check pH of Aqueous Medium decision_node2->process_node3 Yes solution_node2 Switch to recommended solvent (e.g., DMSO, Ethanol for stock) or use co-solvents/surfactants for aqueous media. decision_node2->solution_node2 No decision_node3 Is pH optimal? process_node3->decision_node3 process_node4 Investigate Solid-State Properties decision_node3->process_node4 Yes solution_node3 Adjust pH. For Ritonavir, lower pH may increase solubility. decision_node3->solution_node3 No decision_node4 Potential Polymorphism? process_node4->decision_node4 solution_node4 Characterize solid form (XRPD, DSC). Use a consistent polymorph or create an amorphous solid dispersion. decision_node4->solution_node4 Yes solution_node5 Consider Formulation Strategy: - Micronization (reduce particle size) - Use solubilizing excipients - Formulate as a solid dispersion (HME) - Co-crystallization decision_node4->solution_node5 No / Unsure G start_node Start step1 Add excess solid to known volume of solvent start_node->step1 1. Preparation step_node step_node analysis_node analysis_node end_node End step2 Agitate in sealed vial at constant temperature (24-72 hours) step1->step2 2. Equilibration step3 Centrifuge and filter supernatant through 0.45µm filter step2->step3 3. Separation analysis Analyze filtrate concentration (e.g., via HPLC) step3->analysis 4. Quantification report Report solubility (mg/mL) at specified temperature analysis->report 5. Reporting report->end_node G virus_node SARS-CoV-2 Virus process_node1 Viral Polyproteins virus_node->process_node1 produces process_node process_node protein_node protein_node drug_node Nirmatrelvir inhibit_node Inhibition drug_node->inhibit_node protein_node1 3CL Protease (Mpro) inhibit_node->protein_node1 Blocks outcome_node outcome_node process_node1->protein_node1 requires cleavage by process_node2 Functional Viral Proteins protein_node1->process_node2 outcome_node1 Viral Replication process_node2->outcome_node1

References

Technical Support Center: Optimizing Paclitaxel Concentration for Cell Viability (MTT) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing the concentration of Paclitaxel for use in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the initial concentration range for Paclitaxel?

A1: Start with a broad, logarithmic range based on previously published data for your specific cell line. If no data exists, a common starting point is a range from 0.01 µM to 10 µM.[1][2] The goal is to find a range that produces a full dose-response curve, from no effect to maximum cell death.

Q2: My results show high variability between replicate wells. What are the common causes?

A2: High variability in MTT assays is a frequent issue. Common causes include:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous by gently mixing before pipetting each aliquot. Clumped cells will lead to inconsistent numbers across wells.[3][4]

  • Pipetting Errors: Use calibrated pipettes and consistent technique. For 96-well plates, multichannel pipettors can improve consistency.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation and temperature fluctuations, which can affect cell growth. It is best practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[3]

  • Incomplete Formazan Solubilization: Ensure the purple formazan crystals are completely dissolved before reading the plate. Insufficient mixing or solvent volume can lead to inaccurate readings.[5][6]

Q3: I am not observing a dose-dependent effect. What should I do?

A3: If you do not see a decrease in viability with increasing Paclitaxel concentration, consider the following:

  • Concentration Range: Your chosen range may be too low. Try shifting the entire range to higher concentrations (e.g., 1 µM to 100 µM).

  • Incubation Time: The treatment duration may be too short for Paclitaxel to induce apoptosis. Paclitaxel typically requires cells to enter the G2/M phase of the cell cycle.[7][8] Consider increasing the incubation time from 24 hours to 48 or 72 hours.[1]

  • Cell Line Resistance: The cell line you are using may be resistant to Paclitaxel.

  • Compound Purity: Ensure you are using a high-purity form of Paclitaxel. Formulations from pharmacies may contain excipients that interfere with the assay.[9]

Q4: My cell viability is over 100% at low concentrations. Is this normal?

A4: Viability slightly above 100% (e.g., up to 110%) can be due to normal biological variation or slight pipetting inaccuracies.[4] However, significantly higher values could indicate that at very low concentrations, the compound or its solvent is inducing a proliferative effect.[4] Ensure your vehicle control (e.g., DMSO) is at a consistent, non-toxic concentration across all wells.

Q5: The absorbance readings from my plate reader are too low. How can I fix this?

A5: Low absorbance readings suggest low metabolic activity. This could be due to:

  • Insufficient Cell Number: The initial cell seeding density was too low.[6] You may need to optimize the number of cells plated per well.

  • Short Incubation Time: The cells may not have had enough time to metabolize the MTT reagent. An incubation of 2-4 hours is standard, but some cell types may require longer.[10]

  • Unhealthy Cells: Ensure cells are healthy and in the logarithmic growth phase before seeding.

Experimental Design and Data Presentation

A typical experiment involves a serial dilution of Paclitaxel to treat cells for a set duration (e.g., 48 hours). The viability is then assessed using the MTT assay.

Table 1: Example Paclitaxel Dilution Scheme for a 96-Well Plate
Concentration (µM)Volume of Stock (µL)Volume of Media (µL)Final Volume (µL)
1001090100
1010 (from 100 µM well)90100
110 (from 10 µM well)90100
0.110 (from 1 µM well)90100
0.0110 (from 0.1 µM well)90100
0 (Vehicle Control)0100100
0 (Media Blank)0100100

Detailed Experimental Protocol: MTT Assay for Paclitaxel IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Paclitaxel on an adherent cancer cell line.

Materials:

  • Paclitaxel stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Paclitaxel in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different Paclitaxel concentrations (and vehicle control) to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition:

    • After incubation, carefully remove the drug-containing medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT reagent to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[10] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][11]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis (IC50 Calculation):

    • Subtract the average absorbance of the media blank wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Control Wells) * 100.

    • Plot the % Viability against the log-transformed Paclitaxel concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or an equivalent.[13][14] The IC50 is the concentration of Paclitaxel that results in 50% inhibition of cell viability.[15]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis a Harvest & Count Cells b Seed Cells in 96-Well Plate (e.g., 10,000 cells/well) a->b c Incubate 24h for Attachment b->c d Prepare Paclitaxel Serial Dilutions c->d e Treat Cells with Compound d->e f Incubate for Treatment Period (e.g., 48h) e->f g Add MTT Reagent (0.5 mg/mL final) f->g h Incubate 2-4h (Formazan Formation) g->h i Add Solubilization Solution (e.g., DMSO) h->i j Shake to Dissolve Crystals i->j k Read Absorbance (570 nm) j->k l Calculate % Viability vs. Control k->l m Plot Dose-Response Curve l->m n Determine IC50 Value m->n

Caption: Workflow for determining Paclitaxel IC50 using an MTT assay.

Paclitaxel Mechanism of Action

G a Paclitaxel b Binds to β-tubulin subunit of Microtubules a->b c Microtubule Stabilization (Inhibits Depolymerization) b->c d Disruption of Mitotic Spindle c->d e Cell Cycle Arrest at G2/M Phase d->e f Activation of Apoptotic Signaling Pathways (e.g., Bcl-2, JNK/SAPK) e->f g Apoptosis (Programmed Cell Death) f->g

Caption: Simplified signaling pathway for Paclitaxel-induced apoptosis.[7][16][17]

References

Technical Support Center: Preventing [Compound Name] Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and preventing the degradation of [Compound Name] in solution. By understanding the factors that contribute to instability and implementing appropriate handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of [Compound Name] degradation in solution?

A1: The primary factors leading to the degradation of compounds in solution are hydrolysis, oxidation, photolysis (degradation by light), and temperature.[1][2] The susceptibility of a specific compound to these factors depends on its chemical structure. For instance, molecules with ester or amide groups are particularly prone to hydrolysis, a chemical reaction where water breaks down the compound.[3][4]

Q2: How can I tell if my [Compound Name] is degrading?

A2: Signs of degradation can be physical or chemical. Physical indicators include changes in color, precipitation, or turbidity in the solution.[1][5] Chemical degradation, which may not be visible, is identified by a decrease in the concentration of the active compound and the appearance of new, related substances (degradants).[5][6] Analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying this process.[7]

Q3: What is a stability-indicating method?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or other components in the sample.[8] Developing such a method, typically using HPLC, is crucial for any stability study as it ensures that the measurements are specific to the intact compound.[8]

Q4: How does pH affect the stability of [Compound Name]?

A4: The pH of a solution is a critical factor in the stability of many compounds, especially those susceptible to hydrolysis.[3][9] The rate of degradation can vary significantly with pH. For many drugs, a specific pH range provides maximum stability.[10][11] It is often necessary to use buffers to maintain the pH within this optimal range.[3]

Q5: Can temperature fluctuations impact my compound's stability?

A5: Yes, temperature is a major factor. An increase in temperature typically accelerates the rate of chemical degradation.[1] For some compounds, even a moderate increase in temperature can dramatically shorten its shelf life.[1] Therefore, it is vital to adhere to the recommended storage temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: I'm observing a rapid loss of [Compound Name] potency in my aqueous solution.

Possible Cause Troubleshooting Steps
Hydrolysis 1. Verify Solution pH: Check if the pH of your solution is within the optimal stability range for [Compound Name]. Adjust with a suitable buffer system if necessary.[3] 2. Reduce Water Activity: If possible for your application, consider using co-solvents or increasing solute concentration to reduce the amount of free water available for reaction. 3. Lower Temperature: Store the solution at the lowest recommended temperature to slow the rate of hydrolysis.
Oxidation 1. Use Degassed Solvents: Prepare solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[9] 2. Add Antioxidants: If compatible with your experiment, add an appropriate antioxidant to the formulation. 3. Protect from Headspace Oxygen: Store solutions in completely filled, tightly sealed vials to minimize contact with air.
Photodegradation 1. Use Amber Vials: Protect the solution from light by using amber-colored or opaque containers.[1] 2. Limit Light Exposure: During handling and analysis, minimize the exposure of the solution to ambient and UV light.

Problem: I see unexpected peaks in my chromatogram when analyzing my solution.

Possible Cause Troubleshooting Steps
Formation of Degradants 1. Perform Forced Degradation: To identify potential degradation products, subject a sample of [Compound Name] to stress conditions (acid, base, peroxide, heat, light).[7][8] This helps in confirming if the new peaks are related to your compound. 2. Use a Validated Stability-Indicating Method: Ensure your analytical method can separate the main compound from all potential degradation products.[12][13] 3. Characterize Unknown Peaks: Use techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) to identify the structure of the unknown peaks.[14][15]
Interaction with Excipients or Container 1. Conduct Compatibility Studies: Test the stability of [Compound Name] in the presence of all formulation components (buffers, excipients) individually.[16] 2. Check for Leachables: Analyze a blank solution stored in the same container to check for compounds leaching from the container closure system.[16]
Degradation Rate Data

The stability of a compound is often pH-dependent. The table below provides an example of how degradation rates can vary with pH. The data represents first-order degradation kinetics.

pHTemperature (°C)Rate Constant (k) (min⁻¹)Half-Life (t½) (min)
2.0400.000885783
4.0400.0006891006
7.4400.002500277
10.0400.00741893

Note: This data is illustrative. Actual degradation rates are specific to the compound and conditions.[10]

Key Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways of a compound and for developing a stability-indicating analytical method.[7][17]

Objective: To generate potential degradation products of [Compound Name] under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of [Compound Name] at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample before analysis.[12]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize a sample before analysis.[12]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[11]

  • Thermal Degradation: Store a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to a calibrated UV light source (e.g., 254 nm) or direct sunlight for a defined period (e.g., 48 hours).[12]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method (e.g., HPLC-UV). Compare the chromatograms to identify degradation products.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify the concentration of [Compound Name] and monitor the formation of degradation products over time.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column is commonly used.[7]

  • Mobile Phase: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for peak shape and separation.

  • Gradient Elution: A gradient elution program (where the mobile phase composition changes over time) is often necessary to separate the parent compound from its more polar or less polar degradants.

  • Sample Preparation: Dilute the samples from the stability study to an appropriate concentration within the linear range of the method.

  • Injection and Analysis: Inject a fixed volume of the prepared sample onto the HPLC system.

  • Quantification: Calculate the concentration of [Compound Name] by comparing its peak area to that of a reference standard of known concentration. Degradation products can be reported as a percentage of the parent peak area.

Visualizations

Degradation_Pathway cluster_products Degradation Products Compound [Compound Name] (e.g., Ester-containing molecule) Degradant1 Degradant A (e.g., Carboxylic Acid) Compound->Degradant1 Hydrolysis (H⁺ or OH⁻ catalysis) Degradant2 Degradant B (e.g., Alcohol) Compound->Degradant2 Hydrolysis (H⁺ or OH⁻ catalysis) Water H₂O (Water)

Caption: Example hydrolysis pathway of an ester-containing compound.

Stability_Study_Workflow start Start: Prepare Solution of [Compound Name] storage Store Samples under Defined Conditions (e.g., Temp, Light, pH) start->storage sampling Withdraw Samples at Time Points (T=0, T=1, T=2...) storage->sampling analysis Analyze via Stability- Indicating HPLC Method sampling->analysis data Quantify [Compound Name] & Degradation Products analysis->data end End: Determine Degradation Rate / Shelf-Life data->end

Caption: General workflow for a solution-state stability study.

Troubleshooting_Logic start Is [Compound Name] Degrading? check_pH Check & Adjust pH to Optimal Range start->check_pH Yes stable Compound is Stable start->stable No check_temp Lower Storage Temperature check_pH->check_temp check_light Protect from Light (Amber Vials) check_temp->check_light check_oxygen Use Inert Gas Purge & Antioxidants check_light->check_oxygen re_evaluate Re-evaluate Formulation or Solvent System check_oxygen->re_evaluate

Caption: Decision tree for troubleshooting compound degradation.

References

Validation & Comparative

A Comparative Guide to Olaparib Efficacy in BRCA-Mutated Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Olaparib's performance against other therapeutic alternatives in the context of BRCA-mutated ovarian cancer. It includes supporting experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of the core biological pathway and experimental workflows.

Introduction: Olaparib and Synthetic Lethality

Olaparib is a first-in-class inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks (SSBs).[1][2][3] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is defective.[1][2][4] The inhibition of PARP by Olaparib leads to an accumulation of SSBs, which collapse into DSBs during DNA replication.[2][3][5] In BRCA-mutated cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[2] This concept, where a deficiency in two separate pathways leads to cell death while a deficiency in either one alone does not, is known as "synthetic lethality".[2][6][7]

Mechanism of Action: Synthetic Lethality Pathway

The diagram below illustrates the principle of synthetic lethality exploited by Olaparib in cancer cells with defective homologous recombination repair, such as those with BRCA1/2 mutations.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated Repair DNA_SSB_N->PARP_N Repaired DNA_DSB_N DNA Double-Strand Break (DSB) DNA_SSB_N->DNA_DSB_N Replication Fork Collapse Viable_N Cell Survival PARP_N->Viable_N HR_N Homologous Recombination (HR) Repair (BRCA1/2 Proficient) DNA_DSB_N->HR_N Repaired HR_N->Viable_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_Inhibition Olaparib (PARP Inhibition) DNA_SSB_C->PARP_Inhibition DNA_DSB_C Accumulated DSBs PARP_Inhibition->DNA_DSB_C Unrepaired SSBs lead to HR_Defect Defective HR Repair (BRCA1/2 Mutated) DNA_DSB_C->HR_Defect Death_C Cell Death (Apoptosis) HR_Defect->Death_C Leads to

Caption: Mechanism of synthetic lethality with Olaparib in BRCA-mutated cells.

Comparative Efficacy Data: Clinical Trials

Olaparib has demonstrated significant efficacy as a maintenance therapy in patients with platinum-sensitive, relapsed, BRCA-mutated ovarian cancer. Multiple clinical trials have established its superiority over placebo and compared its performance with other PARP inhibitors.

Study (Phase)Treatment ArmsPatient PopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
SOLO-1 (III) Olaparib vs. PlaceboNewly diagnosed, advanced, BRCAm ovarian cancer56.0 months vs. 13.8 monthsN/A (Maintenance)[8]
SOLO-2 (III) Olaparib vs. PlaceboPlatinum-sensitive, relapsed, BRCAm ovarian cancer19.1 months vs. 5.5 monthsN/A (Maintenance)[8][9]
Study 19 (II) Olaparib vs. PlaceboPlatinum-sensitive, relapsed, high-grade serous ovarian cancer11.2 months vs. 4.3 months (BRCAm subgroup)N/A (Maintenance)[10]
LIGHT (II) Olaparib MonotherapyPlatinum-sensitive, relapsed ovarian cancer11.0 months (gBRCAm cohort)69.3% (gBRCAm cohort)[11]
Study 42 (II) Olaparib MonotherapyAdvanced BRCAm ovarian cancer (≥3 prior chemo lines)N/A34%[10][12]

While direct head-to-head trials are limited, Olaparib is the only PARP inhibitor that has consistently demonstrated an overall survival benefit in advanced-stage ovarian cancer.[13] Other approved PARP inhibitors like Niraparib and Rucaparib have also shown improved progression-free survival rates.[13]

Experimental Protocols & Workflows

Validation of Olaparib's efficacy relies on standardized preclinical in vitro and in vivo models.

In Vitro Cell Viability Assay

This experiment assesses the direct cytotoxic effect of Olaparib on cancer cell lines.

Experimental Protocol:

  • Cell Culture: BRCA-mutated (e.g., UWB1.289) and BRCA-proficient ovarian cancer cells are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere for 24 hours.

  • Treatment: Cells are exposed to a range of Olaparib concentrations (e.g., 0.02 µM to 100 µM) for a period of 72 to 120 hours. A vehicle control (DMSO) is also included.[14]

  • Viability Assessment: Cell viability is measured using an appropriate assay, such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression of the dose-response curves.

Experimental Workflow Diagram:

G cluster_workflow In Vitro Cell Viability Workflow arrow arrow start Seed Cells in 96-well plates adhere Incubate 24h (Cell Adhesion) start->adhere treat Add Olaparib (Dose Range) adhere->treat incubate Incubate 72-120h treat->incubate assay Add Viability Reagent (e.g., SRB) incubate->assay read Measure Absorbance (Plate Reader) assay->read analyze Calculate IC50 read->analyze end Dose-Response Curve analyze->end G cluster_pdx In Vivo PDX Efficacy Workflow cluster_treat Treatment Phase (e.g., 21 Days) implant Implant BRCAm Ovarian Tumor Tissue into Mice growth Monitor Tumor Growth to ~200 mm³ implant->growth randomize Randomize Mice into 4 Groups growth->randomize vehicle Vehicle Control randomize->vehicle Gr 1 olaparib Olaparib (p.o. daily) randomize->olaparib Gr 2 chemo Chemotherapy randomize->chemo Gr 3 combo Olaparib + Chemo randomize->combo Gr 4 monitor Monitor Tumor Volume & Animal Welfare endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival - IHC (Ki-67, Caspase-3) monitor->endpoint

References

A Head-to-Head Comparison of PF-07321332 (Nirmatrelvir) and Molnupiravir for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the efficacy, mechanism of action, and safety profiles of two leading oral antiviral therapies for COVID-19, supported by experimental data.

In the ongoing effort to combat the COVID-19 pandemic, the development of effective oral antiviral agents has been a critical milestone. Among the frontrunners are Pfizer's PF-07321332 (a component of Paxlovid) and Merck's Molnupiravir. This guide provides a detailed comparison of these two compounds, focusing on their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them.

Mechanism of Action

The two antivirals employ fundamentally different strategies to inhibit SARS-CoV-2 replication. PF-07321332 is a protease inhibitor, while Molnupiravir acts as a nucleoside analog that introduces errors into the viral genome.

PF-07321332 (Nirmatrelvir): This compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1] This enzyme is essential for the virus to process its polyproteins into functional viral proteins required for replication.[1] By binding to the catalytic cysteine residue (Cys145) in the active site of the Mpro, PF-07321332 blocks this cleavage process, thereby halting viral replication.[2] To enhance its bioavailability, PF-07321332 is co-administered with a low dose of ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme that would otherwise metabolize PF-07321332 too quickly.[1]

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug PF-07321332 Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Mpro (3CLpro) Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virion Release New Virion Release Viral Replication & Assembly->New Virion Release PF-07321332 PF-07321332 PF-07321332->Polyprotein Cleavage Inhibition

Fig 1. Mechanism of PF-07321332 action.

Molnupiravir: This drug is a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[3] After oral administration, Molnupiravir is converted to NHC, which is then phosphorylated by host cell kinases to its active triphosphate form (NHC-TP).[4] The viral RNA-dependent RNA polymerase (RdRp) mistakes NHC-TP for the natural nucleotides cytidine triphosphate (CTP) or uridine triphosphate (UTP) and incorporates it into the nascent viral RNA strand.[5][6] The incorporated NHC can then lead to a high number of mutations in the viral genome during subsequent rounds of replication, a process termed "error catastrophe" or "lethal mutagenesis," ultimately resulting in non-viable virus particles.[7][8]

cluster_virus Viral RNA Replication cluster_drug Molnupiravir Action Viral RNA Template Viral RNA Template RdRp RdRp Viral RNA Template->RdRp Transcription New Viral RNA New Viral RNA RdRp->New Viral RNA Incorporates Nucleotides Mutated Viral RNA Mutated Viral RNA RdRp->Mutated Viral RNA Incorporates NHC-TP Molnupiravir Molnupiravir NHC NHC Molnupiravir->NHC Metabolized to NHC-TP NHC-TP NHC->NHC-TP Phosphorylated to NHC-TP->RdRp Mistaken for CTP/UTP Error Catastrophe Error Catastrophe Mutated Viral RNA->Error Catastrophe Leads to Non-viable Virus Non-viable Virus Error Catastrophe->Non-viable Virus

Fig 2. Mechanism of Molnupiravir action.

In Vitro Efficacy

Both compounds have demonstrated potent in vitro activity against SARS-CoV-2 and its variants of concern. The tables below summarize key in vitro efficacy data.

Table 1: In Vitro Efficacy of PF-07321332 (Nirmatrelvir)

Cell LineSARS-CoV-2 VariantIC50 (nM)EC50 (nM)Reference
HeLa-ACE2WA1-99[9]
A549-ACE2WA1-56[9]
Human Airway Epithelial CellsWA1-62[9]
Vero E6Alpha, Beta, Delta, Omicron BA.1, Omicron BA.5--[10]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: In Vitro Efficacy of Molnupiravir (as NHC)

Cell LineSARS-CoV-2 VariantIC50 (µM)EC50 (µM)Reference
VeroWA10.3-[4]
Calu-3WA10.08-[4]
Vero E6-GFPWA1-0.3[4]
Huh7WA1-0.4[4]
Vero E6Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron0.04 - 0.16-[11][12]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of both PF-07321332 (in Paxlovid) and Molnupiravir in reducing the risk of hospitalization or death in high-risk, non-hospitalized adults with mild to moderate COVID-19.

Table 3: Clinical Trial Efficacy Data

Drug (Trial)Patient PopulationPrimary EndpointEfficacyReference
PF-07321332/ritonavir (Paxlovid) (EPIC-HR)High-risk, unvaccinated, non-hospitalized adults with COVID-19COVID-19-related hospitalization or death from any cause through Day 2889% reduction in risk of hospitalization or death[1]
Molnupiravir (MOVe-OUT)High-risk, unvaccinated, non-hospitalized adults with mild to moderate COVID-19Incidence of hospitalization or death through day 2930% reduction in the risk of hospitalization or death[13]

Safety and Tolerability

Both antiviral agents have been generally well-tolerated in clinical trials.

PF-07321332/ritonavir (Paxlovid): The most common adverse events reported are dysgeusia (altered taste), diarrhea, hypertension, and myalgia. A significant consideration with Paxlovid is the ritonavir component, which can have numerous drug-drug interactions due to its inhibition of CYP3A4.

Molnupiravir: Common adverse events include diarrhea, nausea, and dizziness. There have been concerns regarding the potential for mutagenicity due to its mechanism of action. In vitro studies have shown that NHC can be mutagenic in mammalian cells.[14] However, regulatory agencies have concluded that the genotoxic risk associated with the clinical use of Molnupiravir is low.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

SARS-CoV-2 3CL Protease (Mpro) Inhibition Assay (FRET-based)

This assay is used to determine the inhibitory activity of compounds like PF-07321332 against the SARS-CoV-2 main protease.

Recombinant 3CLpro Recombinant 3CLpro Reaction Mixture Reaction Mixture Recombinant 3CLpro->Reaction Mixture FRET Substrate FRET Substrate FRET Substrate->Reaction Mixture Test Compound (e.g., PF-07321332) Test Compound (e.g., PF-07321332) Test Compound (e.g., PF-07321332)->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Room Temperature Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Measure FRET Signal IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

Fig 3. Workflow for 3CL Protease FRET Assay.

Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro enzyme.

    • A synthetic peptide substrate containing a fluorophore and a quencher separated by a 3CLpro cleavage site (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans).[15]

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).[15]

    • Test compound (PF-07321332) at various concentrations.

    • Control inhibitor.

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a microplate, add the test compound dilutions, the FRET substrate, and the assay buffer.

    • Initiate the reaction by adding the recombinant 3CLpro enzyme to each well.[15]

    • Incubate the plate at a controlled temperature (e.g., 23°C) for a specified time (e.g., 60 minutes).[15]

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans).[15]

    • Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay evaluates the ability of compounds like Molnupiravir's active form (NHC-TP) to inhibit the viral RdRp.

RdRp Enzyme Complex (nsp12/7/8) RdRp Enzyme Complex (nsp12/7/8) Reaction Mixture Reaction Mixture RdRp Enzyme Complex (nsp12/7/8)->Reaction Mixture RNA Template/Primer RNA Template/Primer RNA Template/Primer->Reaction Mixture NTPs (ATP, GTP, CTP, UTP) NTPs (ATP, GTP, CTP, UTP) NTPs (ATP, GTP, CTP, UTP)->Reaction Mixture Test Compound (e.g., NHC-TP) Test Compound (e.g., NHC-TP) Test Compound (e.g., NHC-TP)->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation 37°C Detection of RNA Product Detection of RNA Product Incubation->Detection of RNA Product e.g., Fluorescence or Radioactivity IC50 Calculation IC50 Calculation Detection of RNA Product->IC50 Calculation

Fig 4. Workflow for RdRp Inhibition Assay.

Protocol:

  • Reagents and Materials:

    • Purified SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8).[13][16]

    • RNA template and primer duplex.[16]

    • A mixture of the four natural nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), one of which may be labeled (e.g., radioactively or with a fluorescent tag).

    • The active form of the test compound (NHC-TP).

    • Reaction buffer.

    • Detection system (e.g., scintillation counter, fluorescence plate reader, or gel electrophoresis with a fluorescent dye).[16][17]

  • Procedure:

    • Prepare serial dilutions of the test compound (NHC-TP).

    • In a reaction tube or microplate well, combine the RdRp enzyme complex, the RNA template/primer, the NTP mixture, and the reaction buffer.

    • Add the test compound dilutions to the reaction mixture.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to allow for RNA synthesis.[16]

    • Stop the reaction.

    • Quantify the amount of newly synthesized RNA. This can be done by measuring the incorporation of the labeled NTP or by using a fluorescent dye that binds to the RNA product.[16]

    • Calculate the percent inhibition of RdRp activity for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

Both PF-07321332 (a component of Paxlovid) and Molnupiravir represent significant advancements in the oral treatment of COVID-19, each with a distinct and well-characterized mechanism of action. PF-07321332 demonstrates higher clinical efficacy in reducing hospitalization and death but is associated with a greater potential for drug-drug interactions. Molnupiravir offers an alternative with a different resistance profile, though its clinical efficacy is more modest and its mutagenic potential, while deemed low in clinical use, warrants ongoing consideration. The choice between these agents for further research and development may depend on the specific therapeutic context, target patient population, and the evolving landscape of SARS-CoV-2 variants.

References

A Comparative Guide to the Experimental Reproducibility of Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Aspirin's performance against other common nonsteroidal anti-inflammatory drugs (NSAIDs) and antiplatelet agents, with a focus on the reproducibility of key experimental findings. The information is intended for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize quantitative data from clinical trials comparing Aspirin with Ibuprofen and Clopidogrel.

Table 1: Aspirin vs. Ibuprofen for Analgesia and Side Effects

Outcome MeasureAspirinIbuprofenNotes
Pain Relief (Rheumatoid Arthritis) No significant differenceNo significant differenceAt doses between 3.6g and 5g daily for aspirin and 600mg to 3200mg for ibuprofen, both showed similar efficacy for pain relief in RA.[1]
Gastrointestinal Side Effects Higher incidenceLower incidenceAspirin was associated with a higher risk of epigastric pain and upper gastrointestinal ulceration.[1][2]
Tinnitus Significantly higher incidenceLower incidenceA meta-analysis showed a significantly greater incidence of tinnitus with aspirin.[1]
Overall Tolerability LowerHigherIbuprofen is generally better tolerated than aspirin, with a lower risk of gastrointestinal toxicity.[2][3][4]
Significant Adverse Events Rate 18.7%13.7%In a large-scale study, ibuprofen was significantly better tolerated than aspirin.[4]

Table 2: Aspirin vs. Clopidogrel for Secondary Prevention of Cardiovascular Events

Outcome MeasureAspirinClopidogrelNotes
Major Adverse Cardiac and Cerebrovascular Events (MACCE) Higher RiskLower Risk (RR ≈ 0.68-0.72)Meta-analyses show clopidogrel is associated with a reduced risk of MACCE compared to aspirin.[5][6]
Myocardial Infarction (MI) Higher RiskLower Risk (RR ≈ 0.66)Clopidogrel use was found to reduce the risk of myocardial infarction.[5][7]
Stroke Higher RiskLower Risk (RR ≈ 0.58)Clopidogrel was associated with a reduced risk of stroke.[5][7]
Major Bleeding Similar RiskSimilar RiskMultiple studies found no significant difference in the rates of major bleeding between the two drugs.[6][7][8][9]
All-Cause Death No significant differenceNo significant differenceMeta-analyses found no significant difference in all-cause mortality between the two groups.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

1. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.

  • Objective: To determine the inhibitory concentration (IC50) of Aspirin on COX-1 and COX-2 activity.

  • Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Aspirin (dissolved in a suitable solvent like DMSO).

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme and a reducing agent (e.g., phenol) as co-factors.

    • Method for detecting prostaglandin production (e.g., ELISA for PGE2).[10]

  • Procedure:

    • Pre-incubate the COX enzyme with various concentrations of Aspirin or vehicle control in the reaction buffer at 37°C for a specified time (e.g., 15 minutes) to allow for irreversible inhibition.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method like ELISA.[10]

    • Calculate the percentage of inhibition for each Aspirin concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Aspirin concentration.

2. Platelet Aggregation Assay

This assay assesses the effect of Aspirin on platelet function by measuring the aggregation of platelets in response to an agonist.

  • Objective: To evaluate the antiplatelet effect of Aspirin by measuring its inhibition of agonist-induced platelet aggregation.

  • Method: Light Transmittance Aggregometry (LTA) is a common method.[11][12]

  • Materials:

    • Freshly drawn whole blood collected in citrate tubes.

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

    • Platelet agonist (e.g., arachidonic acid, ADP, collagen).[11]

    • Aggregometer.

  • Procedure:

    • Prepare PRP by centrifuging whole blood at a low speed (e.g., 120g for 5 minutes).[11]

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 850g for 10 minutes).[11]

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Place a sample of PRP in the aggregometer cuvette and incubate at 37°C.

    • Add the platelet agonist (e.g., arachidonic acid) to induce aggregation.

    • Record the change in light transmittance over time as platelets aggregate.

    • To test the effect of Aspirin, blood is taken from subjects who have ingested Aspirin, or PRP is pre-incubated with Aspirin before adding the agonist.

    • The degree of inhibition is determined by comparing the aggregation response in the presence and absence of Aspirin. A significant reduction in platelet aggregation in response to arachidonic acid is expected with successful aspirin therapy.[12]

3. Synthesis and Purity Assessment of Aspirin

Reproducibility of experimental results is highly dependent on the purity of the compound. Here is a standard laboratory synthesis of Aspirin.

  • Objective: To synthesize acetylsalicylic acid (Aspirin) and assess its purity.

  • Reaction: Esterification of salicylic acid with acetic anhydride using an acid catalyst.[13][14]

  • Materials:

    • Salicylic acid.

    • Acetic anhydride.

    • Concentrated sulfuric acid or phosphoric acid (catalyst).

    • Ethanol and water for recrystallization.

    • Ferric chloride solution for purity testing.

  • Procedure (Synthesis):

    • Combine salicylic acid and acetic anhydride in an Erlenmeyer flask.

    • Slowly add a few drops of concentrated sulfuric or phosphoric acid as a catalyst.

    • Gently heat the mixture (e.g., in a water bath at 50-60°C) for about 10-15 minutes.[13]

    • Cool the flask to room temperature and then in an ice bath to induce crystallization.

    • Add cold water to precipitate the crude Aspirin and to hydrolyze excess acetic anhydride.

    • Collect the crude product by vacuum filtration and wash with cold water.[13]

  • Procedure (Purification by Recrystallization):

    • Dissolve the crude product in a minimal amount of warm ethanol.

    • Add hot water until the solution becomes cloudy, then add a few more drops of ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration.

  • Purity Assessment (Ferric Chloride Test):

    • Dissolve a small amount of the synthesized Aspirin in water.

    • Add a few drops of 1% ferric chloride solution.

    • The presence of a purple color indicates unreacted salicylic acid (an impurity), as the ferric ion forms a complex with the phenolic hydroxyl group of salicylic acid.[14] Pure Aspirin, which lacks this free phenolic group, should not produce this color.

Visualizations: Signaling Pathways and Workflows

Aspirin's Mechanism of Action

Aspirin exerts its anti-inflammatory and antiplatelet effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes.[15][16] This diagram illustrates the key steps in this pathway.

Aspirin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Inflammation, Pain ThromboxaneA2 Thromboxane A2 COX1->ThromboxaneA2 Platelet Aggregation COX2->Prostaglandins Inflammation, Pain Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition

Caption: Aspirin's inhibition of COX-1 and COX-2 pathways.

Experimental Workflow for Platelet Aggregation Study

This diagram outlines the typical workflow for assessing the antiplatelet effects of a compound like Aspirin using Light Transmittance Aggregometry.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A1 Collect Whole Blood (Citrate Tube) A2 Low-Speed Centrifugation A1->A2 A3 High-Speed Centrifugation A1->A3 PRP Platelet-Rich Plasma (PRP) A2->PRP PPP Platelet-Poor Plasma (PPP) A3->PPP B1 Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->B1 PPP->B1 B2 Incubate PRP at 37°C B1->B2 B3 Add Agonist (e.g., Arachidonic Acid) B2->B3 B4 Record Light Transmittance B3->B4 C1 Generate Aggregation Curve B4->C1 C2 Calculate % Aggregation C1->C2 C3 Compare Test vs. Control C2->C3

References

Safety Operating Guide

Navigating the Disposal of LR-90: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. The term "LR-90" is not a standard chemical identifier, which can lead to confusion. In a laboratory context, "LR" often signifies "Laboratory Reagent" grade, a purity designation. Therefore, "this compound" likely refers to a specific chemical product where "90" may indicate a concentration or be a part of a manufacturer's code.

This guide provides detailed disposal procedures for two potential identities of "this compound" in a research setting: Lactic Acid 90% (Laboratory Grade) and the radioactive isotope Yttrium-90 . Researchers must first definitively identify the chemical they are working with by consulting the manufacturer's label and Safety Data Sheet (SDS) before proceeding with any disposal protocol.

Section 1: Disposal Procedures for Lactic Acid 90%

Lactic Acid at a 90% concentration is a corrosive chemical that requires careful handling and disposal to prevent harm to personnel and the environment. It can cause severe skin burns and eye damage.[1][2][3][4]

Immediate Safety and Handling Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, neoprene), splash-proof goggles, a face shield, and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[2]

  • Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like sawdust. Collect the absorbed material into a suitable container for disposal.

Step-by-Step Disposal Protocol:
  • Neutralization (for small quantities): Small amounts of 90% lactic acid can be neutralized before disposal. This should be done carefully in a fume hood.

    • Slowly add the lactic acid to a large volume of a weak base solution, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution, with constant stirring.

    • Monitor the pH of the solution. The target pH should be between 6 and 8.

    • Once neutralized, the solution can typically be washed down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) office before drain disposal.

  • Waste Collection (for larger quantities or if neutralization is not feasible):

    • Collect waste 90% lactic acid in a designated, properly labeled, and sealed container. The container should be made of a material compatible with corrosive acids (e.g., polyethylene).

    • Do not mix with other waste streams, especially strong oxidizing agents or bases.[1]

    • Label the container clearly as "Hazardous Waste: Corrosive, Acidic - Lactic Acid, 90%".

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal of the collected waste.

Quantitative Data Summary:
PropertyValueSource
Chemical Formula C₃H₆O₃PubChem
CAS Number 50-21-5[2]
Physical State Liquid[3]
Primary Hazards Causes severe skin burns and eye damage.[1][2][3][4]
Incompatible Materials Strong oxidizing agents, strong bases.[1][2]

Experimental Workflow for Neutralization:

NeutralizationWorkflow Workflow for Lactic Acid 90% Neutralization cluster_prep Preparation cluster_neutralization Neutralization Process cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Fume Hood PrepareBase Prepare Weak Base Solution (e.g., Sodium Bicarbonate) FumeHood->PrepareBase AddAcid Slowly Add Lactic Acid to Base with Stirring PrepareBase->AddAcid MonitorpH Monitor pH (Target: 6-8) AddAcid->MonitorpH CheckRegs Consult Local Regulations and EHS Office MonitorpH->CheckRegs DrainDisposal Dispose Down Drain with Copious Water CheckRegs->DrainDisposal

Caption: Workflow for the neutralization and disposal of small quantities of 90% Lactic Acid.

Section 2: Disposal Procedures for Yttrium-90 (⁹⁰Y)

Yttrium-90 is a high-energy pure beta-emitting radioisotope with a relatively short half-life of 64.1 hours (2.67 days).[5] Its disposal is strictly regulated and must be handled as radioactive waste.

Immediate Safety and Handling Precautions:
  • ALARA Principle: All work with ⁹⁰Y must adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation exposure.

  • Personal Protective Equipment (PPE): Wear a lab coat, two pairs of disposable gloves, and safety glasses.

  • Shielding: Use appropriate shielding, such as acrylic or leaded glass, to protect from bremsstrahlung radiation produced by the high-energy beta particles.

  • Dosimetry: Personnel handling ⁹⁰Y should wear appropriate dosimeters to monitor radiation exposure.

  • Contamination Monitoring: Regularly monitor work areas, hands, and clothing for radioactive contamination using a suitable survey meter (e.g., a Geiger-Müller counter).

Step-by-Step Disposal Protocol:
  • Segregation of Waste:

    • All materials that come into contact with ⁹⁰Y, including pipette tips, tubes, gloves, and absorbent paper, must be considered radioactive waste.

    • Segregate radioactive waste from non-radioactive waste at the point of generation.

    • Separate waste based on its physical form (solid, liquid, sharps).

  • Waste Collection:

    • Solid Waste: Place in a designated, clearly labeled radioactive waste container with a liner. The container should be shielded if necessary.

    • Liquid Waste: Collect in a shatterproof container (e.g., plastic) that is clearly labeled as radioactive waste. Do not dispose of liquid ⁹⁰Y waste down the sink.

    • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated radioactive sharps container.[6]

  • Decay-in-Storage (DIS):

    • Due to its short half-life, the primary method for ⁹⁰Y waste disposal is decay-in-storage.

    • Store the collected radioactive waste in a secure, shielded, and designated area.

    • The storage area must be approved by your institution's Radiation Safety Officer (RSO).

    • The waste must be stored for a minimum of 10 half-lives (approximately 27 days for ⁹⁰Y) to allow for sufficient radioactive decay.

  • Monitoring and Final Disposal:

    • After the decay period, the waste must be monitored with a radiation survey meter to ensure it is at background radiation levels.

    • If the waste is at background, the radiation labels must be defaced or removed, and it can then be disposed of as non-radioactive waste (e.g., regular trash, biohazardous waste, as appropriate for the material).

    • Maintain accurate records of all radioactive waste, including the isotope, activity, date of storage, and final disposal date.

Quantitative Data Summary:
PropertyValueSource
Half-life 64.1 hours (2.67 days)[5]
Emission Type Beta (β⁻)[5]
Maximum Beta Energy 2.28 MeV[7]
Decay-in-Storage Time Minimum of 10 half-lives (~27 days)

Logical Relationship for ⁹⁰Y Waste Disposal:

Y90Disposal Logical Flow for Yttrium-90 Waste Disposal cluster_generation Waste Generation & Collection cluster_storage Decay-in-Storage cluster_final_disposal Final Disposal GenerateWaste Generate ⁹⁰Y Waste (Solid, Liquid, Sharps) SegregateWaste Segregate Waste Types GenerateWaste->SegregateWaste CollectWaste Collect in Labeled, Shielded Containers SegregateWaste->CollectWaste StoreWaste Store in Secure Area for >10 Half-Lives (~27 days) CollectWaste->StoreWaste MonitorWaste Monitor Waste for Background Radiation Levels StoreWaste->MonitorWaste MonitorWaste->StoreWaste If not at background, continue storage DefaceLabels Deface/Remove Radiation Labels MonitorWaste->DefaceLabels DisposeNonRadioactive Dispose as Non-Radioactive Waste DefaceLabels->DisposeNonRadioactive

Caption: Logical workflow for the decay-in-storage disposal of Yttrium-90 waste.

References

Essential Safety Protocols for Handling Hazardous Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

In laboratory and research settings, the proper handling of chemical reagents is paramount to ensuring personnel safety and experimental integrity. While "LR-90" is not a universally recognized specific chemical compound, it is crucial to treat any unfamiliar substance as potentially hazardous until its properties are well-understood. The designation "LR" can denote "Laboratory Reagent" grade, indicating a level of purity suitable for many laboratory applications. However, the specific hazards depend on the chemical .[1]

This guide provides essential safety and logistical information for handling a representative hazardous chemical mixture, referred to here as LIQUID-90, which contains sodium hydroxide and sodium hypochlorite.[2] Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling it.

Personal Protective Equipment (PPE)

The selection and use of appropriate Personal Protective Equipment (PPE) are critical to mitigate risks associated with handling hazardous chemicals. The following table summarizes the recommended PPE for handling substances similar to LIQUID-90.[2]

Body PartPersonal Protective EquipmentSpecifications & Best Practices
Eyes/Face Safety Goggles or Face ShieldWear eye and face protection to safeguard against splashes.[2]
Hands Chemical-Resistant GlovesStandard glove types are indicated; however, gloves should be discarded and replaced if any sign of degradation or chemical breakthrough is observed.[2]
Body Protective Clothing/GownWear protective clothing to prevent skin contact.[2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Certified RespiratorUse appropriate certified respirators when exposed to concentrations above the exposure limit.[2]

Operational and Disposal Plan

A comprehensive plan for the handling and disposal of hazardous chemicals is essential for laboratory safety.

Handling and Storage
  • Handling: Do not ingest, get in eyes, on skin, or on clothing.[2] Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[2] Ensure adequate ventilation during use.[2] Wash hands thoroughly after handling.[2] Be aware that mixing this product with acid or ammonia can release chlorine gas.[2] In case of mechanical malfunction or contact with an unknown dilution, full PPE is required.[2]

  • Storage: Store in a location inaccessible to children and in suitably labeled containers.[2] Do not store near acids.[2] Store in a locked-up area.[2]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin or Hair Immediately remove all contaminated clothing. Rinse the affected skin area with water or shower.[2]
Inhalation Move the individual to fresh air and ensure they are comfortable for breathing.[2] Immediately contact a POISON CENTER or a doctor.[2]
Eyes Rinse eyes cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing.[2] Immediately contact a POISON CENTER or a doctor.[2]
Ingestion Rinse mouth. Do NOT induce vomiting.[2]
Disposal Plan

Dispose of the contents and the container at an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow: Safe Chemical Handling

The following diagram illustrates a standardized workflow for the safe handling of a hazardous laboratory chemical, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Use in Well-Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Doff PPE Correctly E->F G Segregate Hazardous Waste F->G H Dispose via Approved Channels G->H

Standardized workflow for safe chemical handling.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.